A Technical Guide to the Spectroscopic Characterization of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone
A Technical Guide to the Spectroscopic Characterization of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetic indole derivative, 1-(1,2-dimethyl-1H-indol-3-yl)ethanone. As a key structural motif in medicinal chemistry and materials science, the unambiguous characterization of this compound is paramount for researchers and drug development professionals. This document outlines the theoretical underpinnings and practical considerations for the acquisition and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide synthesizes established principles of spectroscopy with data from closely related indole analogs to present a robust, predictive analysis. All presented data should be understood as well-founded predictions intended to guide researchers in their analytical endeavors.
Introduction: The Significance of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone
The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The targeted functionalization of the indole ring allows for the fine-tuning of biological activity. The title compound, 1-(1,2-dimethyl-1H-indol-3-yl)ethanone, features key substitutions: methylation at the N-1 and C-2 positions, and an acetyl group at the C-3 position. These modifications significantly influence the molecule's electronic properties and steric profile, making precise structural confirmation essential. This guide serves as a foundational resource for scientists working with this and structurally similar molecules, providing the necessary tools for confident characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-(1,2-dimethyl-1H-indol-3-yl)ethanone, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Molecular Structure and Numbering
To facilitate the discussion of NMR data, the standard IUPAC numbering for the indole ring is used.
Caption: Molecular structure and atom numbering of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone.
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons. CDCl₃ is a common choice for general organic compounds.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
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Data Acquisition:
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Perform a standard one-pulse (zg) experiment.
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Set the spectral width to encompass the expected proton chemical shift range (typically 0-12 ppm).
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Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Use a relaxation delay (d1) of at least 1-2 seconds to allow for full magnetization recovery.
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Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 8.0 | d | 1H | H-4 | The acetyl group at C-3 deshields the peri-proton H-4, shifting it significantly downfield. |
| ~ 7.2 - 7.4 | m | 3H | H-5, H-6, H-7 | These aromatic protons of the benzene ring will appear as a complex multiplet in the typical aromatic region. |
| ~ 3.7 | s | 3H | N-CH₃ (C1') | The N-methyl group is a singlet and its chemical shift is characteristic for N-alkylated indoles. |
| ~ 2.6 | s | 3H | C-CH₃ (C2') | The C-2 methyl group is a singlet, deshielded by the adjacent nitrogen and the aromatic system. |
| ~ 2.5 | s | 3H | COCH₃ (C3') | The acetyl methyl group is a sharp singlet, with a chemical shift typical for methyl ketones. |
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR Acquisition
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Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR experiment.
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Data Acquisition:
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Employ a proton-decoupled pulse program (e.g., zgpg) to simplify the spectrum to singlets for each unique carbon.
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Set a wider spectral width (e.g., 0-220 ppm) to cover the full range of carbon chemical shifts.
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A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
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Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 194.0 | C=O | The carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield.[1] |
| ~ 145.0 | C-2 | The presence of the methyl group and its proximity to the nitrogen atom results in a downfield shift for C-2. |
| ~ 137.0 | C-7a | A quaternary carbon at the junction of the two rings. |
| ~ 128.0 | C-3a | The other quaternary carbon at the ring junction. |
| ~ 122.0 - 124.0 | C-4, C-5, C-6 | Aromatic carbons of the benzene portion of the indole ring. |
| ~ 115.0 | C-3 | The attachment of the acetyl group influences the chemical shift of C-3. |
| ~ 109.0 | C-7 | The carbon adjacent to the nitrogen atom in the benzene ring. |
| ~ 31.0 | COCH₃ (C3') | The carbon of the acetyl methyl group. |
| ~ 30.0 | N-CH₃ (C1') | The N-methyl carbon. |
| ~ 14.0 | C-CH₃ (C2') | The C-2 methyl carbon, typically appearing in the upfield region. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their vibrational frequencies.
Experimental Protocol: IR Data Acquisition
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Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, a KBr pellet can be prepared.
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Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on the benzene ring. |
| ~ 2950-2850 | Medium-Weak | Aliphatic C-H stretch | From the three methyl groups in the molecule. |
| ~ 1650-1630 | Strong | C=O stretch (ketone) | This will be a very intense and sharp absorption. Conjugation with the electron-rich indole ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[2][3] |
| ~ 1600-1450 | Medium | C=C stretch (aromatic) | Vibrations of the carbon-carbon bonds within the indole ring system. |
| ~ 1360 | Strong | C-H bend (methyl) | Characteristic bending vibration of the methyl groups. |
| ~ 1250 | Strong | C-N stretch | Stretching vibration of the bond between the indole nitrogen and the methyl group.[4] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.
Experimental Protocol: MS Data Acquisition
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Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer method that would primarily show the protonated molecular ion.
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Analysis: A high-resolution mass spectrometer (HRMS) is recommended for determining the exact mass and elemental composition.
Predicted Mass Spectrometry Data (EI)
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Molecular Formula: C₁₂H₁₃NO
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Molecular Weight: 187.24 g/mol
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Predicted [M]⁺: m/z = 187
Key Fragmentation Pathways
The fragmentation of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone under EI conditions is expected to proceed through several characteristic pathways.
Caption: Predicted key fragmentation pathways in the EI-MS of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone.
Interpretation of Fragments:
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m/z = 187 ([M]⁺): The molecular ion peak, corresponding to the intact molecule.
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m/z = 172 ([M - 15]⁺): A prominent peak resulting from the loss of a methyl radical (•CH₃) from the acetyl group (α-cleavage), which is a very common fragmentation for methyl ketones.
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m/z = 144 ([M - 43]⁺): Loss of the entire acetyl radical (•COCH₃) to give the stable 1,2-dimethyl-1H-indol-3-yl cation. This is expected to be a major fragment.[5]
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m/z = 116: A characteristic fragmentation of the indole ring itself involves the loss of hydrogen cyanide (HCN) from fragments like the one at m/z=144.[5]
Conclusion
The structural characterization of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected spectroscopic data based on fundamental principles and analysis of analogous structures. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns serve as a reliable reference for researchers in the synthesis and application of this and related indole derivatives, ensuring scientific integrity and accelerating research and development efforts.
References
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Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
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